molecular formula C19H12O4 B608651 3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione CAS No. 1219104-20-7

3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione

Cat. No. B608651
M. Wt: 304.3
InChI Key: BUEHOQICFGQBNY-ACJLOTCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LQB-118 is an orally active pterocarpanquinone molecule with potential anticancer activity. LQB-118 may have potential therapeutic value for leukemia, being able to overcome multiple resistance mechanisms.

Scientific Research Applications

Crystal Structures and Molecular Interactions

  • The compound's role in forming unique crystal structures, like in cycloaddition products, highlights its potential in studying molecular interactions and solid-state chemistry (Pattabhi, Mehta, Banumathi, & Padma, 1994).

Synthesis of Macrocyclic Compounds

  • This chemical is used in the synthesis of macrocyclic compounds, which have applications in host-guest chemistry and molecular recognition (Bradshaw, Asay, Maas, Izatt, & Christensen, 1978).

Development of Macrocyclic Dilactams

  • It plays a crucial role in synthesizing macrocyclic dilactams, which are important for creating complexes with metals like Ba(II), having implications in coordination chemistry (Kılıç & Gündüz, 1986).

Research in Organic Chemistry

  • In organic chemistry, this compound is integral in studies exploring the structural aspects of various organic molecules, impacting the understanding of molecular dynamics and properties (Sun, Cao, Zhang, Zhu, & Zhou, 2012).

Chemical Synthesis and Reaction Behavior

  • This chemical is used in synthesizing and understanding the reaction behavior of complex organic compounds, contributing to advancements in synthetic organic chemistry (Kato, Mitsuda, Shibuya, & Furuichi, 1991).

NMR Characterization in Chemistry

  • Its derivatives are significant in NMR characterization, aiding in the understanding of molecular structures and interactions in various chemical contexts (Rong-bao, 2010).

Development of Novel Synthesis Methods

  • It is used in developing novel synthesis methods for complex organic molecules, impacting the field of medicinal and synthetic chemistry (Basavaiah & Satyanarayana, 2001).

properties

CAS RN

1219104-20-7

Product Name

3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione

Molecular Formula

C19H12O4

Molecular Weight

304.3

IUPAC Name

(7aS,12aS)-7,7a-dihydro-5H-benzo[g]benzofuro[3,2-c]chromene-5,13(12aH)-dione

InChI

InChI=1S/C19H12O4/c20-16-11-6-1-2-7-12(11)17(21)19-15(16)18-13(9-22-19)10-5-3-4-8-14(10)23-18/h1-8,13,18H,9H2/t13-,18+/m1/s1

InChI Key

BUEHOQICFGQBNY-ACJLOTCBSA-N

SMILES

O=C1C2=CC=CC=C2C(C3=C1OC[C@@]4([H])[C@]3([H])OC5=CC=CC=C54)=O

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LQB118;  LQB 118;  LQB-118

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
Reactant of Route 2
Reactant of Route 2
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
Reactant of Route 3
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
Reactant of Route 4
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
Reactant of Route 5
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione
Reactant of Route 6
3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione

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